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Compound of Interest

Compound Name: 2-Chloro-4-nitroaniline

Cat. No.: B086195 Get Quote

The synthesis of 2-chloro-4-nitroaniline, a key intermediate in the production of dyes,

pigments, and pharmaceuticals, can be achieved through several distinct chemical pathways.

The selection of an optimal synthesis route is contingent upon factors such as yield, purity, cost

of reagents, and environmental impact. This guide provides a comparative analysis of the most

prevalent synthesis methods, supported by experimental data and detailed protocols to aid

researchers and professionals in drug development and chemical manufacturing.

Comparative Analysis of Synthesis Methods
The primary methods for synthesizing 2-chloro-4-nitroaniline include the chlorination of 4-

nitroaniline, the nitration of 2-chloroaniline, and the ammonolysis of 2,5-dichloronitrobenzene.

Each method presents a unique set of advantages and disadvantages in terms of reaction

conditions, yield, and purity of the final product.
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Experimental Protocols
Method 1: Chlorination of 4-nitroaniline

This protocol is adapted from a procedure utilizing N-Chlorosuccinimide (NCS) as the

chlorinating agent, which offers high selectivity and milder reaction conditions compared to

using chlorine gas.

Materials:

4-nitroaniline

N-Chlorosuccinimide (NCS)

Glacial Acetic Acid

Ethanol

Round-bottom flask

Magnetic stirrer

Stir bar

Ice bath

Buchner funnel and flask

Procedure:

In a round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 200 mL of glacial acetic

acid.

Cool the solution in an ice bath with continuous stirring.

Slowly add 14.0 g (0.105 mol) of N-Chlorosuccinimide to the cooled solution in small portions

over 30 minutes.

After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
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Pour the reaction mixture into 500 mL of ice-cold water.

A yellow precipitate of 2-chloro-4-nitroaniline will form.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the precipitate with cold water to remove any remaining acetic acid.

Recrystallize the crude product from ethanol to obtain pure 2-chloro-4-nitroaniline.

Dry the purified product in a vacuum oven.

Synthesis Pathways Visualization
The following diagram illustrates the primary synthetic routes to 2-chloro-4-nitroaniline,

highlighting the starting materials and the key transformation for each pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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